molecular formula C17H17ClN4O2S B12135236 3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12135236
M. Wt: 376.9 g/mol
InChI Key: QSRWMINAVAZEAK-UHFFFAOYSA-N
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Description

3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 3-chlorobenzylsulfanyl group and a 3,4-dimethoxyphenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the 3-chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the sulfanyl linkage.

    Attachment of the 3,4-dimethoxyphenyl Group: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfanyl and dimethoxyphenyl groups may enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
  • **3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Uniqueness

The presence of the 3,4-dimethoxyphenyl group in 3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine distinguishes it from other similar compounds. This substitution can significantly influence its biological activity and chemical properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17ClN4O2S/c1-23-14-7-6-12(9-15(14)24-2)16-20-21-17(22(16)19)25-10-11-4-3-5-13(18)8-11/h3-9H,10,19H2,1-2H3

InChI Key

QSRWMINAVAZEAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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